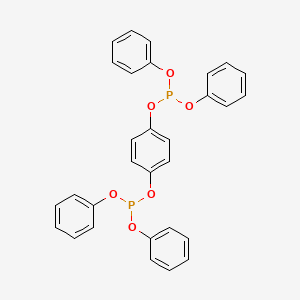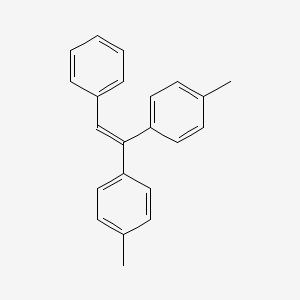
1,2-Benzenediol, 4-methyl, bis-TMS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol, 4-methyl, bis-TMS, also known as 4-Methylcatechol bis(trimethylsilyl) ether, is an organic compound with the molecular formula C7H8O2. It is a derivative of catechol, where the hydroxyl groups are replaced with trimethylsilyl (TMS) groups. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Benzenediol, 4-methyl, bis-TMS can be synthesized through the silylation of 4-methylcatechol. The reaction involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature and yields the bis-TMS derivative.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediol, 4-methyl, bis-TMS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The TMS groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the TMS groups.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted catechols
Applications De Recherche Scientifique
1,2-Benzenediol, 4-methyl, bis-TMS has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for catechols.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol, 4-methyl, bis-TMS involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It can also interact with enzymes and proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
1,2-Benzenediol, 4-methyl, bis-TMS can be compared with other similar compounds such as:
4-Methylcatechol: The parent compound without the TMS groups.
1,2-Benzenediol, bis-TMS: A similar compound without the methyl group.
1,4-Benzenediol, 2-methyl: Another methylated catechol derivative.
The uniqueness of this compound lies in its specific substitution pattern and the presence of TMS groups, which provide distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
58048-03-6 |
|---|---|
Formule moléculaire |
C13H24O2Si2 |
Poids moléculaire |
268.50 g/mol |
Nom IUPAC |
trimethyl-(4-methyl-2-trimethylsilyloxyphenoxy)silane |
InChI |
InChI=1S/C13H24O2Si2/c1-11-8-9-12(14-16(2,3)4)13(10-11)15-17(5,6)7/h8-10H,1-7H3 |
Clé InChI |
OZIRHEHKTRSGJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)


![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)

![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)


